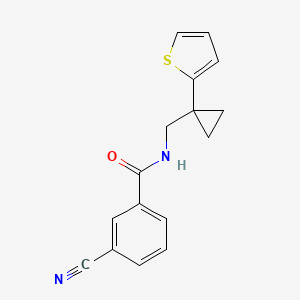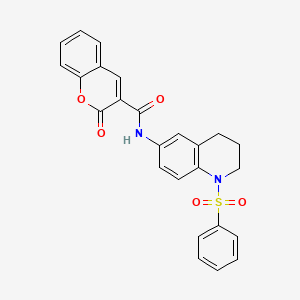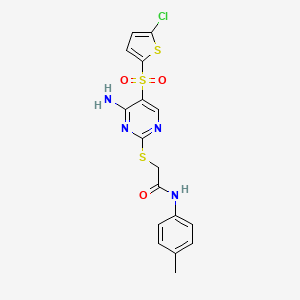
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a versatile compound used in various scientific research fields. It is known for its applications in drug discovery, organic synthesis, and material science. The compound’s structure includes a cyano group, a thiophene ring, and a benzamide moiety, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like triethylamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, making it useful in biochemical studies.
Medicine: It is explored in drug discovery for developing new therapeutic agents.
Industry: The compound is used in material science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the cyano group, which affects its reactivity and applications.
3-cyano-N-(cyclopropyl)methyl)benzamide: Lacks the thiophene ring, altering its chemical properties and biological activities.
Uniqueness
3-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the presence of both the cyano group and the thiophene ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-12-3-1-4-13(9-12)15(19)18-11-16(6-7-16)14-5-2-8-20-14/h1-5,8-9H,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMVXVVGUMCAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2598070.png)
![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)
![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2598079.png)

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)
![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2598087.png)



